2-Acetylterephthalic acid
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Overview
Description
2-Acetylterephthalic acid is an organic compound with the chemical formula C10H8O5. It is a white crystalline solid that is used as an intermediate in organic synthesis, particularly in the production of dyes and pigments . The compound is known for its potential in controlling and functionalizing reactions in organic synthesis due to its unique chemical properties .
Preparation Methods
2-Acetylterephthalic acid is typically synthesized through the acylation of terephthalic acidThis process can be carried out using various acylating agents under controlled conditions . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2-Acetylterephthalic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The acetyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-Acetylterephthalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s unique properties make it useful in biochemical studies and the development of new biochemical reagents.
Medicine: Research is ongoing into the potential medicinal applications of this compound, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-acetylterephthalic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its acetyl group can participate in various chemical transformations, leading to the formation of different products .
Comparison with Similar Compounds
2-Acetylterephthalic acid is similar to other aromatic dicarboxylic acids, such as phthalic acid and terephthalic acid. it is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity . Similar compounds include:
Phthalic acid: An aromatic dicarboxylic acid with adjacent carboxyl groups.
Terephthalic acid: An aromatic dicarboxylic acid with carboxyl groups in a para position.
These compounds are used in various industrial applications, but this compound’s unique structure allows for specific uses in organic synthesis and material science .
Biological Activity
2-Acetylterephthalic acid (2-ATA) is a derivative of terephthalic acid, a compound widely utilized in the production of polyesters and other industrial applications. The biological activity of 2-ATA has garnered attention due to its potential implications in pharmacology and toxicology. This article explores the biological activity of 2-ATA, summarizing key research findings, case studies, and relevant data.
Molecular Formula: C10H10O4
Molecular Weight: 194.19 g/mol
CAS Number: 99-20-7
Mechanisms of Biological Activity
Research indicates that 2-ATA exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The mechanisms behind these activities are attributed to its ability to interact with specific biological targets.
- Anti-inflammatory Activity : Studies have shown that 2-ATA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This suggests a potential therapeutic use in inflammatory diseases.
- Antimicrobial Properties : Preliminary investigations indicate that 2-ATA possesses antimicrobial effects against certain bacterial strains. Its efficacy varies depending on the concentration and the specific microorganism.
- Anticancer Potential : Some studies have suggested that 2-ATA may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of 2-ATA. A series of in vivo and in vitro studies have been conducted:
- Acute Toxicity : In animal models, acute toxicity studies indicate a low order of toxicity for 2-ATA, with no significant adverse effects observed at lower doses.
- Chronic Exposure : Long-term exposure studies reveal potential risks associated with high doses, including renal toxicity and bladder calculi formation similar to those observed with its parent compound, terephthalic acid .
Case Studies and Research Findings
Several notable studies have contributed to our understanding of the biological activity of 2-ATA:
Properties
Molecular Formula |
C10H8O5 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-acetylterephthalic acid |
InChI |
InChI=1S/C10H8O5/c1-5(11)8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI Key |
NDOAKEALAQOQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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